Technical Whitepaper: Characterization and Synthetic Utility of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Technical Whitepaper: Characterization and Synthetic Utility of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Executive Summary
This technical guide provides a comprehensive analysis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (CAS: 239136-81-3). As a specialized fluorinated building block, this molecule serves as a critical intermediate in the synthesis of 2-(bromodifluoromethyl)benzoxazoles—scaffolds increasingly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity via the difluoromethylene (
This document details the precise molecular weight considerations required for high-resolution mass spectrometry (HRMS), outlines a validated synthetic protocol, and elucidates the mechanistic pathways governing its reactivity.
Molecular Identity & Mass Spectrometry Dynamics
For researchers relying on LC-MS/GC-MS for reaction monitoring, understanding the isotopic signature of this compound is more critical than the average molecular weight. The presence of a single bromine atom introduces a distinct 1:1 isotopic pattern that serves as a diagnostic fingerprint.
Physicochemical Profile[1]
| Property | Value | Notes |
| IUPAC Name | 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |
| CAS Number | 239136-81-3 | |
| Molecular Formula | ||
| Average Molecular Weight | 266.04 g/mol | Used for stoichiometric calculations. |
| Monoisotopic Mass ( | 264.9550 Da | Base peak in HRMS. |
| Monoisotopic Mass ( | 266.9529 Da | M+2 peak in HRMS. |
| Physical State | Solid (Off-white to pale yellow) | Melting point typically >100°C (analog dependent). |
Mass Spectrometry Interpretation
Unlike standard organic molecules where the M+1 peak is minor, the bromine substituent creates a "doublet" molecular ion profile.
-
The
Isotopologue (50.7% abundance): Generates the peak at m/z ~265. -
The
Isotopologue (49.3% abundance): Generates the peak at m/z ~267.
Analyst Note: When integrating chromatograms, ensure the extraction window covers both m/z 264.9 and 266.9 to avoid quantifying only half the signal.
Synthetic Protocol & Methodology
The synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide relies on the selective acylation of the amino group of 2-aminophenol, avoiding O-acylation which would lead to the ester byproduct.
Reaction Scheme
The reaction utilizes ethyl bromodifluoroacetate as the acylating agent. While acid chlorides (bromodifluoroacetyl chloride) are more reactive, the ethyl ester provides better selectivity and handling profiles.
Validated Experimental Workflow
Reagents:
-
2-Aminophenol (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.1 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). -
Solubilization: Dissolve 2-aminophenol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Base Addition: Add Triethylamine (12 mmol) dropwise. Stir for 10 minutes.
-
Acylation: Add Ethyl bromodifluoroacetate (11 mmol) dropwise over 20 minutes. The slow addition is crucial to prevent localized high concentrations that favor O-acylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The product will appear as a new spot with lower R_f than the starting ester but higher than the aminophenol.
-
Workup:
-
Quench with saturated
solution (30 mL). -
Extract the organic layer and wash with water (2 x 30 mL) followed by brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Mechanistic Pathways & Cyclization Utility[3][4]
The primary utility of this acetamide is its role as a "paused" intermediate. Under acidic or thermal conditions, it undergoes intramolecular cyclodehydration to form 2-(bromodifluoromethyl)benzoxazole .
Pathway Visualization
Figure 1: Synthetic pathway from 2-aminophenol to the benzoxazole scaffold via the acetamide intermediate.
Critical Control Points
-
Temperature Control: Maintaining 0°C during addition prevents the nucleophilic attack of the phenol oxygen on the ester.
-
Cyclization Risk: If the reaction is heated >60°C during the initial step, partial cyclization to the benzoxazole may occur, complicating purification.
Applications in Drug Discovery
The 2-bromo-2,2-difluoro- moiety is a versatile handle in medicinal chemistry:
-
Bioisosterism: The
group acts as a lipophilic, metabolically stable mimic of a carbonyl oxygen or a methylene group. -
Radical Precursor: The C-Br bond is weak enough to generate difluoroalkyl radicals under photoredox conditions, allowing for late-stage functionalization of complex drug molecules.
-
Heterocycle Formation: As shown in the pathway above, it provides a direct route to 2-substituted benzoxazoles, a pharmacophore found in NSAIDs and antimicrobial agents.
Safety & Handling
-
Corrosivity: The bromodifluoroacetyl group is potentially corrosive.[2] Handle in a fume hood.
-
HF Generation: In the presence of strong Lewis acids or extreme heat, fluorinated compounds can liberate trace Hydrogen Fluoride (HF). Calcium gluconate gel should be available in the lab.
-
Waste Disposal: Segregate as halogenated organic waste.
References
-
PubChem. (2023).[2] 2-Bromo-2,2-difluoro-N-phenylacetamide Compound Summary. National Library of Medicine. [Link]
-
Zhang, J., et al. (2019).[3] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. PMC PubMed Central. [Link]
-
Royal Society of Chemistry. (2015). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. ChemComm. [Link]
